molecular formula C17H15N3O2 B2638451 N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-phenylacetamide CAS No. 1226429-34-0

N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-phenylacetamide

Cat. No.: B2638451
CAS No.: 1226429-34-0
M. Wt: 293.326
InChI Key: KCBXXYXVJRWITC-UHFFFAOYSA-N
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Description

“N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-phenylacetamide” is a complex organic compound. It contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . This structure is a common feature in various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole ring attached to a phenyl group and a phenylacetamide group. The exact structure would need to be determined using techniques such as X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Generally, 1,2,4-oxadiazoles can undergo a variety of reactions, including rearrangements into other heterocycles due to their low aromaticity and the presence of the weak O–N bond .

Scientific Research Applications

Synthesis and Characterization

A method for synthesizing 2-(3-aryl-1,2,4-oxadiazol-5-yl)-N-phenylacetamide derivatives, including compounds similar to N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-phenylacetamide, has been developed. This synthesis involves acid chlorides from 3-(hydroxyimino)3-amino-N-phenylpropanamide and characterizes the compounds via NMR and mass analyses, highlighting the compound's relevance in creating derivatives for further pharmacological evaluation (K. Srivani et al., 2018).

Pharmacological Potential

Computational and pharmacological investigations on 1,3,4-oxadiazole and pyrazole derivatives, which share a core structural motif with this compound, have shown these compounds to exhibit potential for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Docking against various targets, such as epidermal growth factor receptor (EGFR) and tubulin, demonstrates the broad therapeutic potential of these derivatives (M. Faheem, 2018).

Antimicrobial and Hemolytic Activity

Research into 2,5-disubstituted 1,3,4-oxadiazole compounds reveals antimicrobial and hemolytic activities. A series of derivatives similar to the compound of interest were synthesized and showed to be active against various microbial species. This study emphasizes the compound's potential use in antimicrobial applications, with certain derivatives exhibiting significant efficacy and lower cytotoxicity, suggesting their suitability for biological screening and application trials (Samreen Gul et al., 2017).

Anticancer Evaluation

Derivatives of this compound have been designed, synthesized, and evaluated for their anticancer activity against multiple cancer cell lines. The investigation revealed that some of these compounds exhibit moderate to excellent anticancer activity, outperforming the reference drug in certain cases. This highlights the compound's potential in the development of new anticancer agents (B. Ravinaik et al., 2021).

Antiepileptic Activity

The structure-activity relationship studies of derivatives containing the 1,3,4-oxadiazole ring system have provided insights into the compounds' anticonvulsant and central nervous system (CNS) depressant activities. This research further underscores the therapeutic versatility of compounds structurally related to this compound and their potential for the development of new CNS-active medications (D. Kumudha, 2016).

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Given the wide range of biological activities exhibited by 1,2,4-oxadiazole derivatives, this compound could be of interest in fields such as medicinal chemistry .

Properties

IUPAC Name

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-12-18-17(22-20-12)14-7-9-15(10-8-14)19-16(21)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBXXYXVJRWITC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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